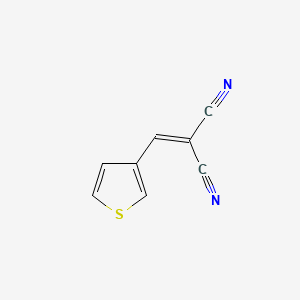

Malononitrile, (3-thenylidene)-

Description

The exact mass of the compound Malononitrile, (3-thenylidene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Malononitrile, (3-thenylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malononitrile, (3-thenylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-3-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-8(5-10)3-7-1-2-11-6-7/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWANBRFSVNZTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144171 | |

| Record name | Malononitrile, (3-thenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101756-40-5 | |

| Record name | 2-(3-Thienylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101756-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malononitrile, (3-thenylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101756405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (3-thenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical Properties of (3-Thenylidene)malononitrile Derivatives

This guide details the photophysical properties, synthesis, and applications of (3-thenylidene)malononitrile derivatives. Unlike their widely studied 2-thenylidene counterparts, these 3-substituted isomers offer unique electronic properties due to the interrupted conjugation pathway relative to the thiophene sulfur atom.

An In-Depth Technical Guide for Researchers

Executive Summary

(3-Thenylidene)malononitrile derivatives are donor-

Molecular Architecture & Design Principles

Structural Isomerism: 2- vs. 3-Connectivity

The defining feature of this class is the attachment of the vinyl-malononitrile group to the C3 position of the thiophene ring.

-

2-Thenylidene (Standard): The sulfur atom is linearly conjugated with the vinyl group, maximizing electron delocalization (

). -

3-Thenylidene (Target): The conjugation path bypasses the sulfur atom's direct resonance contribution, leading to a wider HOMO-LUMO gap and higher triplet energy levels.

Electronic Mechanism: The TICT State

Upon photoexcitation (

Figure 1: Excitation dynamics showing the competition between radiative emission and non-radiative TICT decay.

Synthesis Protocol

The synthesis relies on a Knoevenagel condensation .[1] The following protocol is optimized for the 3-isomer, accounting for the slightly lower reactivity of the 3-aldehyde compared to the 2-aldehyde.

Reagents

-

Precursor: Thiophene-3-carbaldehyde (CAS: 498-63-5).

-

Active Methylene: Malononitrile (1.1 equivalents).

-

Catalyst: Piperidine (0.1 eq) or

-Alanine (Green Chemistry route).

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of thiophene-3-carbaldehyde and 11 mmol of malononitrile in 20 mL of absolute ethanol.

-

Catalysis: Add 5 drops of piperidine.

-

Reflux: Heat the mixture to reflux (

C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).-

Note: The 3-isomer may require longer reaction times than the 2-isomer due to steric and electronic factors.

-

-

Precipitation: Cool the solution to room temperature. If crystals do not form, cool in an ice bath.

-

Purification: Filter the solid and recrystallize from hot ethanol to yield pale yellow/off-white needles.

Photophysical Characterization

Spectral Properties

The 3-thenylidene derivatives exhibit distinct spectral shifts compared to the 2-isomers.

| Property | 2-Thenylidene (Reference) | 3-Thenylidene (Target) | Mechanistic Cause |

| ~320–340 nm | ~290–310 nm | Reduced conjugation length (cross-conjugation). | |

| Emission Color | Green/Yellow (weak) | Blue/Cyan (weak) | Larger HOMO-LUMO gap. |

| Stokes Shift | Large (~4000 cm⁻¹) | Moderate | Rigidification of the excited state. |

| Viscosity Sensitivity | High ( | High ( | Rotation around the exocyclic C=C bond. |

Solvatochromism

These derivatives show positive solvatochromism. As solvent polarity increases (Hexane

-

Protocol: Measure absorption/emission in Toluene, THF, Ethanol, and DMSO.

-

Analysis: Plot Stokes shift (

) vs. Lippert-Mataga orientation polarizability (

Experimental Workflow: Viscosity Determination

These molecules function as ratiometric or intensity-based viscosity sensors. The relationship follows the Förster-Hoffmann equation :

Figure 2: Workflow for calibrating the molecular rotor response to viscosity.

Applications

-

Bioimaging (Viscosity Mapping): Due to their small size and rotor mechanism, these probes can map intracellular viscosity changes (e.g., in lysosomes or mitochondria) which are linked to apoptosis or diabetes. The 3-isomer's blue shift allows it to be used in multicolor imaging alongside green/red standard probes.

-

Polymerization Monitoring: The fluorescence intensity increases dramatically as a monomer polymerizes and solidifies. (3-thenylidene)malononitrile can serve as a non-invasive cure monitor for UV-curable resins.

-

NLO Materials: The push-pull nature makes them candidates for Second Harmonic Generation (SHG), though the 3-isomer generally has a lower

(hyperpolarizability) than the 2-isomer.

References

- Title: "Thiophene-3-carboxaldehyde derivatives, their preparation and their use.

-

Photophysics of Analogous Rotors

- Title: "The Photophysics of Three Naphthylmethylene Malononitriles."

- Source: PubMed (NIH).

-

URL:[Link]

-

Viscosity Sensing Mechanism

- Title: "Environment-sensitive behavior of fluorescent molecular rotors."

- Source: Journal of Molecular Structure / NIH.

-

URL:[Link]

-

Comparative Thiophene Photophysics

- Title: "Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applic

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

Sources

- 1. Novel pyrenylbenzylidene-malononitrile derivative mixed with cellulose acetate electrospun nanofibrous sheets for hydrazine detection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-[(E)-1-(4-Methoxyphenyl)pent-1-en-3-ylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0322738B1 - Benzylidene-malononitrile derivatives for the inhibition of proliferative processes in mammalian cells - Google Patents [patents.google.com]

Technical Whitepaper: Computational Characterization of (3-Thenylidene)malononitrile

Executive Summary

(3-Thenylidene)malononitrile (3-TMN) represents a paradigmatic "push-pull" alkene system where an electron-rich thiophene ring (donor) is conjugated to an electron-deficient dicyanovinyl moiety (acceptor) via the 3-position. Unlike its more common 2-isomer, the 3-substituted variant offers unique steric and electronic properties, particularly in the modulation of the HOMO-LUMO gap and metabolic stability.

This guide provides a rigorous computational framework for characterizing 3-TMN. We move beyond standard "black-box" calculations to a mechanistic understanding of its electronic transitions, Intramolecular Charge Transfer (ICT), and potential as a covalent modifier in drug discovery (via Michael addition).

Molecular Architecture & Electronic Theory

The core structure of 3-TMN is defined by the conjugation of the thiophene

-

Donor: Thiophene ring (3-linkage). Note that the 3-position has a lower resonance stabilization energy contribution compared to the 2-position, often resulting in a wider band gap and hypsochromic shift in UV-Vis spectra relative to the 2-isomer.

-

Bridge: Methine (

) spacer. -

Acceptor: Dicyanomethylene (

).

Key Theoretical Concept: The dicyanovinyl group renders the

Computational Protocol: A Self-Validating Workflow

To ensure reproducibility and physical significance, the following step-by-step protocol is recommended. This workflow integrates validity checks (frequency analysis) with high-level property prediction.

The Computational Pipeline[1]

Figure 1: Standardized computational workflow for small organic electrophiles. Note the critical decision node at frequency analysis to ensure a true ground state.

Detailed Methodology

Step 1: Geometry Optimization

Functional: B3LYP is the industry standard for organic push-pull systems, providing a balanced description of ground-state geometries.

Basis Set: 6-311G(d,p) or 6-311++G(d,p). The diffuse functions (++) are recommended if studying the anionic forms or strong interactions with solvents.

Solvent Model: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with parameters for water (

Step 2: Electronic Structure Analysis (NBO)

Standard molecular orbitals are delocalized. To understand causality in stability, use Natural Bond Orbital (NBO) analysis.[1][2][3]

-

Target Interaction: Look for

and -

Metric: Second-order perturbation energy (

). Higher

Step 3: Excited State Dynamics (TD-DFT)

To predict the UV-Vis spectrum:

-

Method: TD-DFT (Time-Dependent Density Functional Theory).

-

States: Calculate at least the first 6 singlet excited states (

). -

Analysis: The

transition is typically dominated by the HOMO

Electronic Structure & Reactivity Descriptors

The biological and optical activity of 3-TMN is governed by its Frontier Molecular Orbitals (FMOs).

HOMO-LUMO Analysis

In 3-TMN, the charge distribution is highly polarized:

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Thiophene ring .

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Dicyanovinyl group .

Implication: Excitation causes electron density to shift from the sulfur heterocycle to the nitrile tails. This Intramolecular Charge Transfer (ICT) is responsible for large hyperpolarizabilities (NLO response) and fluorescence properties.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors to compare 3-TMN against other drug candidates.

| Descriptor | Formula | Physical Meaning |

| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential). | |

| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |

| Chemical Hardness ( | Resistance to charge transfer. Lower | |

| Electrophilicity Index ( | Critical for 3-TMN. Measures the propensity to accept electrons (e.g., from a cysteine thiol). |

Table 1: Key electronic descriptors derived from DFT energies.

Expert Insight: A high Electrophilicity Index (

Application: Mechanism of Action in Drug Discovery

The primary pharmacological interest in (3-thenylidene)malononitrile derivatives lies in their ability to act as Michael Acceptors . This mechanism is relevant for inhibiting enzymes with nucleophilic residues (Cys, Ser) in their active sites.

The Michael Addition Pathway

The reaction proceeds via the nucleophilic attack of a biological thiol (Enz-SH) on the

Figure 2: Reaction coordinate for the covalent inhibition of a target enzyme by 3-TMN.

Molecular Electrostatic Potential (MEP) Mapping

To validate the susceptibility of the

-

Generate the MEP surface.

-

Observation: The cyano groups will appear Red (negative potential, H-bond acceptors).

-

Observation: The thiophene ring will be Yellow/Green (neutral/slight electron density).

-

Critical Feature: The vinyl hydrogen and the space above the

-carbon will appear Blue (positive potential). This "blue hole" confirms the site of nucleophilic attack.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. Link

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint.[3] Chemical Reviews, 88(6), 899-926. Link

-

Parr, R. G., Szentpály, L. V., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. Link

-

Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Reference for Michael Addition FMO theory). Link

Sources

Technical Guide: Synthesis of Novel Benzylidenemalononitrile Derivatives

Part 1: Executive Summary & Strategic Value

Benzylidenemalononitriles (BMNs) represent a privileged scaffold in medicinal chemistry, acting as the pharmacophore for "tyrphostins" (tyrosine phosphorylation inhibitors).[1] Beyond their historical use as riot control agents (CS gas), novel derivatives are currently under intense scrutiny as non-ATP competitive inhibitors of EGFR and HER2 kinases, offering a therapeutic pathway for drug-resistant breast cancers.

This guide moves beyond the classical piperidine-catalyzed Knoevenagel condensation. It introduces Third-Generation Synthetic Protocols —specifically focusing on aqueous-phase organocatalysis and microwave-assisted high-throughput synthesis. These methods address the critical "Green Chemistry" mandates of modern drug development: solvent minimization, atom economy, and the elimination of toxic heavy metal catalysts.

Part 2: Mechanistic Foundations[2]

The synthesis of BMNs relies on the Knoevenagel Condensation , a modified Aldol-type reaction. Understanding the mechanism is crucial for troubleshooting low yields in novel derivatives, particularly those with electron-donating substituents that deactivate the carbonyl electrophile.

The Reaction Pathway[1][2][3][4]

-

Deprotonation: A weak base deprotonates the active methylene group of malononitrile (

), generating a resonance-stabilized carbanion.[2] -

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the benzaldehyde derivative.[2]

-

Proton Transfer & Elimination: The resulting alkoxide is protonated to form a

-hydroxynitrile intermediate, which undergoes rapid base-catalyzed dehydration (E1cB mechanism) to yield the

Diagram 1: Mechanistic Pathway (Graphviz)

Caption: The base-catalyzed Knoevenagel condensation pathway involves carbanion formation followed by nucleophilic addition and dehydration.[3][2][4]

Part 3: Advanced Synthetic Protocols

Protocol A: The "Green" Gold Standard (Aqueous Organocatalysis)

Why this method? Conventional methods use toxic solvents (benzene, toluene) and volatile bases (piperidine). This protocol uses water as the solvent and

Reagents:

-

Substituted Benzaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

- -Alanine (10 mol%)

-

Solvent: Distilled Water (2-5 mL/mmol)

Step-by-Step Methodology:

-

Charge: In a round-bottom flask, dissolve 10 mol%

-alanine in distilled water. -

Addition: Add the substituted benzaldehyde (e.g., 4-hexyloxybenzaldehyde for novel lipophilic derivatives) and malononitrile.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature (25°C). Note: Some highly crystalline aldehydes may require mild heating (40°C) to initiate.

-

Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by the highly UV-active BMN product ( -

Work-up: Upon completion (typically 15–60 mins), the product will precipitate as a solid.

-

Purification: Filter the solid under vacuum. Wash with ice-cold water (3 x 10 mL) to remove the catalyst and unreacted malononitrile. Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: High-Throughput Microwave Synthesis

Why this method? For library generation in drug discovery, speed is critical. Microwave irradiation accelerates the dehydration step, reducing reaction times from hours to seconds.

Reagents:

-

Catalyst: Ammonium Acetate (NH₄OAc)[6]

-

Solvent: Ethanol (minimal volume)

Methodology:

-

Mix aldehyde (1 mmol), malononitrile (1 mmol), and NH₄OAc (0.1 mmol) in a microwave vial.

-

Add 0.5 mL Ethanol to create a slurry.

-

Irradiate at 320 W for 30–60 seconds (Max temp: 80°C).

-

Cool to RT; the product crystallizes immediately.

Part 4: Structural Characterization & Data Analysis

Validating the structure of novel derivatives requires specific attention to the alkene linker and the nitrile groups.

Key Spectroscopic Signatures

| Feature | Technique | Diagnostic Signal | Notes |

| Cyano Group | FT-IR | 2210–2230 cm⁻¹ | Strong, sharp stretch.[6] Two bands may appear due to coupling. |

| Alkene Linker | ¹H NMR | The vinylic proton is deshielded by the gem-dinitrile group. | |

| Aromatic Ring | ¹H NMR | Pattern depends on substitution (e.g., AA'BB' for para-substituted). | |

| Molecular Ion | MS (ESI) | [M+H]⁺ or [M+Na]⁺ | Distinctive isotope pattern if Cl/Br substituents are present. |

Diagram 2: Synthetic Workflow & Validation (Graphviz)

Caption: Operational workflow from target design to biological screening.

Part 5: Structure-Activity Relationship (SAR) Insights

Recent studies (2023-2024) have elucidated the SAR for BMNs in oncology:

-

The "Warhead": The dicyanovinyl group is essential. It acts as a Michael acceptor, covalently modifying cysteine residues in the ATP-binding pocket of kinases.

-

Lipophilicity (LogP): Novel derivatives with long alkoxy chains (e.g., hexyloxy at C4) show improved membrane permeability and higher potency against breast cancer cell lines compared to simple methoxy analogues.

-

Electronic Effects: Electron-withdrawing groups (Cl, NO₂, F) at the para position enhance the electrophilicity of the vinyl carbon, increasing reactivity with enzyme nucleophiles (Michael addition).

References

-

Kolb, D., Friedmann, K., & König, B. (2024).[1][7] Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem, e202400936.[1]

-

[1]

-

-

Uddin, K. M., et al. (2023).[6][12] Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega, 8(29), 25817–25831.[12]

-

Scheurrell, K., et al. (2023).

-

BenchChem Technical Support. (2025).

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Exploiting the Active Methylene in Malononitrile for Drug Discovery

Topic: Investigating the Active Methylene Group in Malononitrile Derivatives Content Type: Technical Deep Dive / Whitepaper Audience: Drug Discovery Chemists & Process Scientists

Executive Summary: The "CH-Acid" Powerhouse

In the landscape of organic synthesis, few moieties offer the atom economy and reactivity profile of the active methylene group in malononitrile (

For the medicinal chemist, this acidity is not merely a physical property; it is a gateway to rapid scaffold diversification. The electron-withdrawing capacity of the vicinal cyano groups stabilizes the resulting carbanion, enabling facile Knoevenagel condensations, Michael additions, and multicomponent reactions (MCRs) under mild conditions. This guide investigates the mechanistic exploitation of this group to synthesize bioactive heterocycles, specifically focusing on the Knoevenagel and Gewald protocols.[2]

Mechanistic Foundations: Carbanion Stability & Reactivity

The reactivity of malononitrile hinges on the stability of its deprotonated form. Upon treatment with a weak base (e.g., piperidine, morpholine), the methylene proton is removed, yielding a carbanion stabilized by resonance delocalization across both nitrile nitrogens.

Reactivity Flowchart

The following diagram illustrates the activation pathway of the methylene group and its divergence into key synthetic routes.

Figure 1: Activation pathway of malononitrile. The high acidity allows weak bases to generate the nucleophilic carbanion, which then diverges into condensation or addition pathways.

Core Workflow 1: The Knoevenagel Condensation

The Knoevenagel condensation is the benchmark reaction for validating the active methylene group. It yields benzylidenemalononitriles, which are pharmacophores in their own right (e.g., as tyrphostin analogues) and precursors for subsequent cyclizations.

Experimental Protocol: Synthesis of 2-(4-Chlorobenzylidene)malononitrile

Objective: To synthesize a high-purity olefin via base-catalyzed condensation.

Reagents:

-

4-Chlorobenzaldehyde (10 mmol, 1.40 g)

-

Ethanol (95%, 20 mL)

-

Piperidine (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Solvation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde and malononitrile in ethanol. Stir at room temperature (RT) until fully dissolved.

-

Catalysis: Add 2-3 drops of piperidine. Note: A color change (often to yellow/orange) indicates the formation of the carbanion and subsequent intermediate.

-

Reaction: Stir the mixture at RT. While reflux is possible, the high acidity of malononitrile often allows the reaction to proceed at ambient temperature within 30–60 minutes.

-

Monitoring: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Workup: Cool the flask in an ice bath. The product should precipitate as a solid.

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol if necessary.

Expert Insight: Catalyst Efficiency

While piperidine is standard, recent green chemistry approaches utilize alternative catalysts.

| Catalyst System | Solvent | Conditions | Yield (%) | Notes |

| Piperidine | Ethanol | RT, 30 min | 85-95 | Standard benchmark. |

| Ammonium Acetate | Acetic Acid | Reflux, 2 hrs | 80-90 | Good for sterically hindered aldehydes. |

| Ionic Liquid ([bmim]OH) | Water | RT, 15 min | >90 | Green, recyclable catalyst. |

| Lemon Juice | None (Neat) | RT, 15 min | 85-92 | Acid-catalyzed mechanism variant. |

Core Workflow 2: The Gewald Reaction (Thiophene Synthesis)

The Gewald reaction is the "killer app" for malononitrile in drug discovery. It is a multicomponent reaction (MCR) that converts a ketone, malononitrile, and elemental sulfur into a highly functionalized 2-aminothiophene. These scaffolds are ubiquitous in kinase inhibitors and GPCR ligands.

Mechanistic Pathway

The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake and intramolecular cyclization.[5]

Figure 2: The Gewald Reaction Cycle. The active methylene group first condenses with the ketone, setting the stage for sulfur insertion and ring closure onto the nitrile.

Validated Protocol: One-Pot Synthesis

Reagents:

-

Cyclohexanone (10 mmol)

-

Malononitrile (10 mmol)[4]

-

Sulfur (powder, 10 mmol)

-

Morpholine (10 mmol)

-

Ethanol (20 mL)

Methodology:

-

Mix cyclohexanone, malononitrile, and sulfur in ethanol.

-

Add morpholine dropwise. Caution: Exothermic reaction.

-

Heat to 50–60°C for 2–3 hours.

-

Cool to RT; pour into crushed ice.

-

Filter the solid product (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile).

Analytical Characterization

Confirming the transformation of the active methylene group is critical.

| Spectroscopic Method | Diagnostic Signal (Reactant) | Diagnostic Signal (Product) | Interpretation |

| Singlet | Disappearance of singlet | Loss of active methylene protons indicates reaction. | |

| N/A | Singlet | Appearance of vinylic proton confirms condensation. | |

| IR Spectroscopy | Conjugation lowers the wavenumber of the nitrile stretch. | ||

| IR (Gewald) | N/A | Appearance of amine doublet confirms thiophene ring formation. |

References

-

BenchChem. (2025).[4][5][6][7] Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. Retrieved from

-

Mishra, N., et al. (2019). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents. ResearchGate. Retrieved from

-

Sharma, J. & Champagne, P. (2024).[2] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Retrieved from

-

Shaabani, A. & Hooshmand, S.E. (2018).[8] Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity. Retrieved from

-

Kalviri, H.A., et al. (2024).[2] The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC. Retrieved from

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry of Malononitrile: A Privileged Scaffold in Advanced Organic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on versatile, atom-economical building blocks. Malononitrile (

Chemical Profile & Mechanistic Foundations

The exceptional reactivity of malononitrile is rooted in its unique electronic structure. The molecule features an active methylene group flanked by two strongly electron-withdrawing cyano (

Acidity and Nucleophilicity

The dual cyano groups exert powerful inductive (

Because of this enhanced acidity, malononitrile can be deprotonated by mild bases—or even function under catalyst-free "on-water" conditions—to generate a highly nucleophilic resonance-stabilized enolate[4]. This carbanion readily participates in nucleophilic additions to electrophilic carbonyl carbons, forming the basis of the Knoevenagel condensation and subsequent Michael additions[5].

Core Synthetic Methodologies

The Knoevenagel Condensation

The Knoevenagel condensation of malononitrile with aldehydes or ketones yields alkylidenemalononitriles (e.g., benzylidenemalononitrile), which are critical intermediates for synthesizing pharmaceuticals, solvatochromic dyes, and organic semiconductors[6].

Historically, this reaction required volatile organic solvents and strong bases (e.g., piperidine, pyridine), which complicate workup and generate toxic waste[7]. Modern protocols have shifted toward green chemistry, utilizing aqueous media, mechanochemical grinding, or mild Lewis acid catalysts.

Mechanistic pathway of the Knoevenagel condensation of malononitrile.

Multicomponent Reactions (MCRs)

In drug discovery, MCRs are invaluable for generating screening libraries with high structural complexity in a single operation. Malononitrile is frequently employed in three- or four-component reactions to synthesize privileged medicinal scaffolds, such as 2-amino-4H-chromenes, pyridines, and pyrans[1][8].

In these cascade reactions, malononitrile typically undergoes an initial Knoevenagel condensation to form an electrophilic alkene in situ. This intermediate is immediately trapped via a Michael addition by a third component (e.g., cyanoacetamide or a secondary enolate), followed by intramolecular cyclization and tautomerization[5][8].

Multicomponent reaction pathway for the synthesis of 2-amino-4H-chromenes.

Quantitative Data Summaries

To guide protocol selection, the following tables summarize the efficiency of various malononitrile-based synthetic strategies derived from recent literature.

Table 1: Comparative Efficiency of Green Knoevenagel Condensation Protocols

| Catalyst / Condition | Solvent System | Time | Yield (%) | Key Mechanistic Advantage | Ref. |

| None (Grinding) | Solvent-free | 15 min | 75–99% | Mechanochemical activation promotes the elimination step; addition of 1-5 eq. water drastically improves yield. | [4] |

| Water | 10–20 min | 90–98% | [7][9] | ||

| DBU/ | Water | < 1 h | > 90% | Forms a Brønsted-type basic catalyst; highly effective for less reactive ketones. | [3] |

| None | Glycerol/Water (1:1) | 24 h | 99% | Glycerol increases organic solubility while maintaining the hydrophobic effect of water. | [9] |

Table 2: Substrate Scope for 2-Amino-4H-chromene Synthesis via MCR

| Aldehyde Component | Methylene Component 1 | Methylene Component 2 | Conditions | Yield (%) | Ref. |

| Salicylaldehyde | Malononitrile | Cyanoacetamide | "On-water", 60 °C, 3 h | 80–95% | [8] |

| 5-Bromo-salicylaldehyde | Malononitrile | Cyanoacetamide | "On-water", 60 °C, 3 h | 80–95% | [8] |

| 3-Methoxy-salicylaldehyde | Malononitrile | Cyanoacetamide | "On-water", 60 °C, 3 h | 80–95% | [8] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the solvent choices and physical state changes is explicitly defined to ensure reproducible execution.

Protocol A: Green Knoevenagel Condensation in Aqueous Media

Objective: Synthesis of benzylidenemalononitrile derivatives.

Causality & Design: This protocol utilizes water as a solvent. Despite the poor solubility of the organic reactants, the reaction is accelerated "on-water" due to the hydrophobic effect. The high cohesive energy density of water forces the hydrophobic aldehyde and malononitrile into tight droplets, drastically increasing their effective local concentration. The

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, add 1.0 mmol of the aromatic aldehyde and 1.0 mmol of malononitrile.

-

Catalyst Addition: Dissolve 5 mol% (0.05 mmol) of

in 5.0 mL of distilled water and add it to the flask. -

Execution: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 10 to 20 minutes.

-

Validation/Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The disappearance of the aldehyde spot and the emergence of a highly UV-active product spot indicates completion[9].

-

Workup: As the reaction proceeds, the product will precipitate out of the aqueous phase as a solid mass (self-validating phase separation). Filter the precipitate under vacuum, wash thoroughly with ice-cold water (2 × 10 mL) to remove the catalyst, and recrystallize from hot ethanol to afford the pure Knoevenagel adduct.

Protocol B: "On-Water" Multicomponent Synthesis of 2-Amino-4H-chromenes

Objective: One-pot synthesis of biologically relevant chromene scaffolds. Causality & Design: This MCR bypasses the need for isolating the intermediate Knoevenagel adduct. Heating the aqueous mixture to 60 °C provides the necessary thermal energy to overcome the activation barrier of the subsequent Michael addition and intramolecular cyclization. The "on-water" condition stabilizes the transition states via interfacial hydrogen bonding[8].

Step-by-Step Methodology:

-

Preparation: To a 50 mL reaction vessel, add 5.0 mmol of salicylaldehyde (or substituted derivative), 5.0 mmol of malononitrile, and 5.0 mmol of cyanoacetamide.

-

Solvent Addition: Add 3.0 mL of distilled water. (Note: The mixture will be highly concentrated and heterogeneous).

-

Execution: Equip the flask with a reflux condenser and stir the mixture at 60 °C for 3 hours.

-

Validation/Monitoring: Monitor via TLC. The reaction mixture will transition from a suspension of starting materials to a distinct, dense precipitate of the chromene product.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid product under reduced pressure. Wash the crude solid sequentially with water (to remove unreacted cyanoacetamide) and cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol/DMF) to yield the pure 2-amino-4H-chromene[8].

References

1.[7] A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. URL: [Link] 2.[8] Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold. Comptes Rendus Chimie. URL:[Link] 3.[9] A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society. URL: [Link] 4.[1] Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry (Bentham Science Publishers). URL: [Link] 5.[2] Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Molecular Diversity (Scilit). URL: [Link] 6.[3] Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. URL: [Link] 7.[6] The Chemistry of Malononitrile and its derivatives. ResearchGate. URL:[Link] 8.[5] Pseudo-multicomponent reactions. RSC Advances. URL: [Link] 9.[4] 'On water' Knoevenagel condensation of isatins with malononitrile. Mendeleev Communications (Math-Net.Ru). URL: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. scilit.com [scilit.com]

- 3. asianpubs.org [asianpubs.org]

- 4. m.mathnet.ru [m.mathnet.ru]

- 5. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijcps.org [ijcps.org]

- 8. Multicomponent assembling of salicylaldehydes, malononitrile and cyanoacetamides: A simple and efficient approach to medicinally relevant 2-amino-4H-chromene scaffold [comptes-rendus.academie-sciences.fr]

- 9. static.sites.sbq.org.br [static.sites.sbq.org.br]

Methodological & Application

Application Note: A Sustainable, One-Pot Tandem Synthesis of Benzylidenemalononitrile Derivatives Under Visible Light

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a highly efficient, environmentally benign, one-pot tandem protocol for synthesizing benzylidenemalononitrile derivatives from readily available benzyl alcohols. The methodology leverages the power of visible-light photocatalysis to couple the in situ aerobic oxidation of benzyl alcohols to benzaldehydes with a subsequent organocatalyzed Knoevenagel condensation. By employing water as the reaction medium, inexpensive and non-hazardous catalysts, and air as the terminal oxidant, this process represents a significant advancement in sustainable chemical synthesis. The protocol is operationally simple, proceeds at room temperature, and often allows for product isolation via simple filtration, minimizing waste and circumventing intermediate purification steps.

Introduction and Significance

Benzylidenemalononitrile (BMN) derivatives are a class of organic compounds featuring a distinctive α,β-unsaturated dinitrile structure. These molecules are not merely synthetic curiosities; they form the core scaffold of "tyrphostins," compounds known for a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Their utility extends to materials science, where they are used in the design of photoconductive materials, and in biochemistry as agents for modulating enzyme activity.[2][3]

Traditionally, the synthesis of BMN derivatives is achieved through the Knoevenagel condensation, which involves reacting an aldehyde with an active methylene compound like malononitrile, typically using a base catalyst.[4][5] However, these methods often rely on pre-synthesized, and sometimes unstable, aldehydes and may require organic solvents and elevated temperatures.

Modern synthetic chemistry prioritizes sustainability, seeking to reduce energy consumption, minimize hazardous waste, and improve overall process efficiency.[1] Tandem or cascade reactions, where multiple bond-forming events occur in a single vessel without isolating intermediates, are a cornerstone of this "green chemistry" approach.[1][6] This application note describes a visible-light-driven tandem process that begins with stable, inexpensive benzyl alcohols, generating the required aldehyde intermediate in situ, thereby streamlining the synthesis of valuable BMN derivatives.[7]

Principle of the Tandem Reaction

The core of this methodology is a dual-catalytic system operating in concert under visible light irradiation. The process seamlessly integrates two distinct chemical transformations into a single, efficient operation:

-

Visible-Light Photo-Oxidation: A water-soluble photocatalyst, sodium anthraquinone-1,5-disulfonate (SAS), absorbs visible light and initiates the oxidation of a benzyl alcohol to the corresponding benzaldehyde. This step utilizes molecular oxygen from the air as the ultimate, "green" oxidant.[1][7]

-

Organocatalytic Knoevenagel Condensation: A simple and inexpensive organocatalyst, β-alanine, then catalyzes the condensation reaction between the newly formed benzaldehyde and malononitrile to yield the final benzylidenemalononitrile product.[1][7]

The entire sequence is performed in water at ambient temperature, and in many cases, the desired product precipitates directly from the reaction mixture, simplifying isolation to a mere filtration step.

Caption: Overall scheme of the visible-light-driven tandem reaction.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The process unfolds via two interconnected catalytic cycles.

Cycle A: Photo-Oxidative Aldehyde Synthesis The choice of sodium anthraquinone-1,5-disulfonate (SAS) is deliberate; its sulfonation renders it water-soluble, making it ideal for the aqueous reaction medium.[1] Furthermore, it is an organic dye that can be excited by visible light, avoiding the need for high-energy UV radiation.[8][9]

-

Photoexcitation: The ground-state photocatalyst (SAS) absorbs a photon of visible light, promoting it to an electronically excited state (SAS*).[7]

-

Hydrogen Atom Transfer (HAT): The excited SAS* is a potent hydrogen atom acceptor. It abstracts a hydrogen atom from the benzylic position of the alcohol (I), which has a relatively low C-H bond dissociation energy.[1] This generates a benzylic radical (II) and the reduced form of the photocatalyst (SASH•).

-

Peroxidation: The benzylic radical (II) rapidly reacts with molecular oxygen (dissolved from the air) to form a peroxy radical (III).[7]

-

Catalyst Regeneration & Peroxide Formation: The peroxy radical (III) then engages in a second HAT event with the reduced photocatalyst (SASH•), regenerating the ground-state SAS catalyst and forming a peroxide intermediate (IV).[7]

-

Aldehyde Release: This peroxide (IV) is unstable and eliminates a molecule of hydrogen peroxide (H₂O₂) to furnish the key benzaldehyde intermediate (V).[7]

Cycle B: Knoevenagel Condensation The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction.[4] The use of β-alanine as a catalyst is a green and cost-effective choice.

-

Enolate Formation: The amino group of β-alanine acts as a mild base, deprotonating the highly acidic methylene group of malononitrile (VI) to form a stabilized enolate.

-

Nucleophilic Attack: This enolate nucleophilically attacks the carbonyl carbon of the in situ-generated benzaldehyde (V).[10][11]

-

Dehydration: Following proton transfer steps, a β-hydroxy intermediate is formed, which readily undergoes dehydration (elimination of water) to yield the final, conjugated benzylidenemalononitrile product (VII).[7][10]

Caption: Proposed mechanism for the tandem photo-oxidative Knoevenagel condensation.

Detailed Experimental Protocol

Materials and Equipment

-

Reagents: Benzyl alcohol (or substituted derivatives), Malononitrile, Sodium anthraquinone-1,5-disulfonate (SAS), β-Alanine, Deionized Water.

-

Equipment: 5 mL crimp-cap vial (or similar reaction vessel), magnetic stir bar, magnetic stir plate, visible light source (e.g., 446 nm, 0.7 W LED lamp), filtration apparatus (Büchner funnel, filter paper), standard laboratory glassware.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reagent Addition: To a 5 mL crimp-cap vial equipped with a magnetic stir bar, add the benzyl alcohol derivative (0.1 mmol, 1.0 equiv.), malononitrile (10.1 mg, 0.15 mmol, 1.5 equiv.), sodium anthraquinone-1,5-disulfonate (SAS) (0.01 mmol, 10 mol%), and β-alanine (0.005 mmol, 5 mol%).

-

Solvent Addition: Add 1.0 mL of deionized water to the vial.

-

Reaction Setup: Crimp-seal the vial. Note: The reaction uses ambient air as the oxidant, so no de-gassing or inert atmosphere is required. Place the vial on a magnetic stirrer and begin stirring. Position the visible light LED lamp approximately 2 cm away from the vial to ensure efficient irradiation.

-

Irradiation: Irradiate the stirring reaction mixture at room temperature (20-25 °C) for the required time (typically 1-3 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Product Isolation: Upon completion, turn off the light and stirrer. In many cases, the product will have precipitated as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual water-soluble catalysts.

-

Drying: Dry the isolated solid under vacuum to yield the pure benzylidenemalononitrile derivative.

Expected Results and Substrate Scope

The protocol is robust and has been successfully applied to a wide range of substituted benzyl alcohols. The electronic nature of the substituents on the aromatic ring influences the reaction, but generally, good to excellent yields are achieved.

| Entry | Benzyl Alcohol Derivative | Product | Typical Isolated Yield (%) |

| 1 | Benzyl alcohol | 2-Benzylidenemalononitrile | 87%[1] |

| 2 | 4-Methylbenzyl alcohol | 2-(4-Methylbenzylidene)malononitrile | 92% |

| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxybenzylidene)malononitrile | 85% |

| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorobenzylidene)malononitrile | 78% |

| 5 | 4-(Trifluoromethyl)benzyl alcohol | 2-(4-(Trifluoromethyl)benzylidene)malononitrile | 75% |

| 6 | 2-Naphthylmethanol | 2-(Naphthalen-2-ylmethylene)malononitrile | 81% |

Yields are representative and may vary. Data adapted from related literature procedures.[7]

Self-Validation via Control Experiments: The necessity of each component is confirmed by control experiments. No product formation is observed in the absence of light or the photocatalyst (SAS). While some product may form without the organocatalyst (β-alanine), the yield is significantly lower, highlighting its crucial role in accelerating the Knoevenagel condensation.[1]

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Insufficient light intensity or incorrect wavelength. | Ensure the light source is positioned close to the vial and is emitting in the visible spectrum (e.g., blue LED, ~450 nm). Check lamp power. |

| Inactive photocatalyst. | Use a fresh, high-purity batch of sodium anthraquinone-1,5-disulfonate. | |

| Insufficient oxygen. | Ensure the vial is sealed under an ambient air headspace. For larger scales, gentle bubbling of air may be beneficial. | |

| Low Yield | Reaction time is too short. | Monitor the reaction by TLC/GC and extend the irradiation time until the starting material is consumed. |

| Product has some solubility in water. | After filtration, the aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. | |

| Side Product Formation | Presence of benzoic acid detected.[1] | This arises from over-oxidation of the benzaldehyde intermediate.[1] Usually a minor pathway. Ensure malononitrile is present in slight excess to trap the aldehyde as it forms. |

Safety Precautions

-

Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Malononitrile is toxic and should be handled with care in a well-ventilated fume hood.

-

High-intensity light sources can be damaging to the eyes. Avoid looking directly into the light source and use appropriate shielding if necessary.

Conclusion

This application note provides a detailed, field-tested protocol for the tandem synthesis of benzylidenemalononitrile derivatives. By integrating visible-light photo-oxidation with organocatalysis in a single pot, this method offers a sustainable, efficient, and operationally simple alternative to traditional synthetic routes. Its use of water as a solvent, air as an oxidant, and inexpensive, non-toxic catalysts makes it an exemplary process for modern, green chemical manufacturing in both academic and industrial settings.

References

-

Kolb, D., Friedmann, K., & König, B. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem, e202400936. [Link]

-

Kolb, D., Friedmann, K., & König, B. (2024). Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. ChemCatChem. [Link]

-

Pal, R., & Sarkar, T. (2014). Visible Light Induced Knoevenagel Condensation Catalyzed by Starfruit Juice of Averrhoa carambola. International Journal of Organic Chemistry, 4, 106-115. [Link]

-

Zhang, Y., et al. (2023). Visible-light photoredox catalysis with organic polymers. Chemical Physics Reviews. [Link]

-

Li, X., et al. (2025). Recent Progress in Visible-Light Photocatalysts Materials: Synthesis, Applications, Challenges, and Prospects. ResearchGate. [Link]

-

Nicewicz, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. [Link]

-

Lang, X., et al. (2021). Visible-light-mediated copper photocatalysis for organic syntheses. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, H., et al. (2015). The application of heterogeneous visible light photocatalysts in organic synthesis. Catalysis Science & Technology. [Link]

-

Li, H., et al. (2015). One-pot tandem photo-oxidation/Knoevenagel condensation between aromatic alcohols and active methylene compounds over NH2-MIL-101(Fe). Catalysis Science & Technology. [Link]

-

ResearchGate. Benzylidenemalononitrile derivatives. [Link]

-

Ren, Y., et al. (2023). Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework. Green Chemistry. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

-

Singh, R. K., et al. (2025). Green and Efficient Synthesis of Benzylidenemalononitrile Derivatives and α-Aminonitriles Using a Bifunctional MOF Catalyst. Chemistry–An Asian Journal. [Link]

-

Cosentino, F., et al. (2024). Photocatalytic application of carbon dots in the knoevenagel condensation. a mass spectrometric study. IRIS. [Link]

-

Jimenez, D. E. Q., et al. (2022). Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave- Irradiation. Bentham Science. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Pagliaricci, N., et al. (2024). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Inorganic Chemistry. [Link]

-

Bhuyar, T., et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. ResearchGate. [Link]

-

Trivedi, K., et al. (2025). Visible Light Driven Knoevenagel Condensation Reaction Using Functionalized Graphene Oxide, Fe3O4, and Graphitic Carbon Nitride Heterojunction‐Based Photocatalyst Within Short Duration. ResearchGate. [Link]

-

Organic Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]

-

ResearchGate. Knoevenagel condensation reaction and its mechanism. [Link]

-

Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

-

Yadav, G. D., & Mistry, C. K. (2018). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. [Link]

-

Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry. [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. BENZYLIDENEMALONONITRILE - Career Henan Chemical Co. [coreychem.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Application Note: Microwave-Assisted Knoevenagel Condensation for Benzylidenemalononitrile Synthesis

[1]

Abstract

This application note details a high-efficiency, solvent-free protocol for the synthesis of benzylidenemalononitriles via Knoevenagel condensation.[1] By leveraging microwave (MW) irradiation, this method reduces reaction times from hours to minutes while significantly improving yields compared to conventional thermal heating.[2] This guide addresses the mechanistic underpinnings of microwave acceleration, provides a robust "self-validating" experimental protocol, and outlines critical safety measures for handling active methylene compounds and lachrymatory products.

Introduction & Principle

The Knoevenagel condensation is a cornerstone reaction for forming C=C bonds, widely used in the synthesis of therapeutic intermediates, coumarins, and functional polymers. Conventional protocols often require toxic organic solvents (benzene, toluene), large excesses of base catalysts (piperidine, pyridine), and prolonged reflux times (2–15 hours).

Microwave-assisted organic synthesis (MAOS) overcomes these limitations through dielectric heating . Unlike conventional convection heating, which relies on thermal conductivity from the vessel wall, MW irradiation interacts directly with the reaction components.[3]

-

Dipole Rotation: Polar molecules (e.g., aldehydes) align with the oscillating electric field, generating heat through molecular friction.

-

Ionic Conduction: Dissolved ions (e.g., ammonium acetate catalyst) migrate under the field’s influence, generating heat via collision.

This protocol utilizes a solvent-free, ammonium acetate-catalyzed approach.[1][4] The absence of solvent maximizes the interaction cross-section of the reactants with the microwave field, leading to rapid superheating and high atom economy.

Mechanistic Insight

The reaction proceeds via the deprotonation of malononitrile by a weak base to form a carbanion, which attacks the carbonyl carbon of the aldehyde.[5] The resulting intermediate undergoes dehydration to yield the benzylidenemalononitrile.

Figure 1: Reaction Mechanism & Microwave Interaction

The following diagram illustrates the catalytic cycle and the specific points where microwave energy accelerates the kinetics.

Caption: Mechanistic pathway of NH4OAc-catalyzed Knoevenagel condensation highlighting microwave activation nodes.

Experimental Protocol

Target Synthesis: 4-Chlorobenzylidenemalononitrile (CS Gas Intermediate) Note: This protocol is adaptable for various benzaldehyde derivatives.

Materials & Equipment

-

Reactants: 4-Chlorobenzaldehyde (10 mmol), Malononitrile (10 mmol).

-

Catalyst: Ammonium Acetate (NH4OAc) (0.5 mmol, 5 mol%).

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) or modified domestic microwave (700W) with reflux capability.

-

Solvents: Ethanol/Water (1:1) for recrystallization.[5]

Workflow Diagram

Caption: Step-by-step experimental workflow for solvent-free synthesis.

Step-by-Step Procedure

-

Preparation: In a 10 mL microwave-transparent crimp-sealed vial, mix 4-chlorobenzaldehyde (1.40 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) .

-

Catalyst Addition: Add ammonium acetate (0.04 g, 0.5 mmol) . Shake or vortex the vial to ensure a homogeneous mixture. Note: The mixture may become a paste or partial liquid due to eutectic formation.

-

Irradiation: Place the vial in the microwave reactor.

-

Settings: Power = 300 W (Dynamic), Temperature Limit = 80°C, Hold Time = 2 minutes.

-

Observation: The reaction is exothermic. If using a domestic microwave, use short bursts (30s) to prevent overheating.

-

-

Monitoring (Self-Validation): After 2 minutes, check reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Validation: Disappearance of the aldehyde spot (Rf ~0.6) and appearance of the product spot (Rf ~0.4).

-

-

Work-up: Allow the reaction vessel to cool to room temperature. The mixture will solidify into a crystalline mass.

-

Purification: Wash the solid with cold water (2 x 5 mL) to remove the ammonium acetate catalyst. Filter the solid.

-

Recrystallization: Recrystallize from hot Ethanol/Water (1:1) to obtain pure crystals.

-

Characterization: Verify melting point (Target: 95-96°C for 4-chlorobenzylidenemalononitrile).

Data Analysis: Microwave vs. Conventional

The following table summarizes the efficiency gains using this protocol compared to traditional thermal reflux methods [1, 2].

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (This Protocol) | Improvement Factor |

| Solvent | Ethanol or Benzene | None (Solvent-Free) | ∞ (Green Chem) |

| Time | 3 – 8 Hours | 2 – 5 Minutes | ~100x Faster |

| Yield | 75 – 85% | 92 – 98% | +15% Yield |

| Energy | High (Continuous heating) | Low (Targeted irradiation) | >90% Savings |

Data Source: Aggregated from comparative studies on Knoevenagel condensation [3, 4].

Safety & Handling (Critical)

WARNING: This reaction produces benzylidenemalononitriles, a class of compounds that includes CS Gas (tear gas) .

-

Lachrymator Hazard: The product is a potent sensory irritant.

-

Malononitrile Toxicity:

-

Pressure Safety: Microwave heating of closed vessels can generate pressure. Ensure the reaction vessel is rated for the operational pressure (typically < 10 bar for this scale).

Troubleshooting (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion | Insufficient catalyst or poor mixing. | Vortex mixture thoroughly before MW. Increase time by 30s increments. |

| Dark/Tarred Product | Overheating (Hotspots). | Reduce MW Power (use "Power Cycling" mode). Ensure active stirring during irradiation. |

| Low Yield | Product lost during washing. | Use ice-cold water for washing. The product is slightly soluble in warm water. |

| Oiling Out | Impurities lowering melting point. | Recrystallize slowly. Seed the solution with a pure crystal if available. |

References

-

Microwave-Assisted Knoevenagel Condensation: Molecules, 2010, 15(2), 813-823. "Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation."

-

Comparative Kinetics: International Journal of Molecular Sciences, 2003, 4(12), 564-575. "The Comparative Study of the Kinetics of Knoevenagel Condensation under Microwave and Conventional Conditions."

-

Green Chemistry Protocol: Arkivoc, 2006 (xi), 128-133. "Solvent-free Knoevenagel condensation of aldehydes with malononitrile."[10][11]

-

Catalyst Efficacy: Beilstein Journal of Organic Chemistry, 2011, 7, 1294–1304. "Microwave-assisted multicomponent reactions in heterocyclic chemistry."

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. sphinxsai.com [sphinxsai.com]

- 3. ijnrd.org [ijnrd.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. echemi.com [echemi.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 10. uniquepubinternational.com [uniquepubinternational.com]

- 11. Microwave-assisted and efficient solvent-free knoevenagel condensation. A sustainable protocol using porous calcium hydroxyapatite as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (3-Thenylidene)malononitrile as a Versatile Building Block for Supramolecular Assemblies and Chemosensors

Target Audience: Materials Scientists, Supramolecular Chemists, and Sensor Development Professionals

Scientific Rationale & Structural Causality

In the design of functional organic materials, the precise control of molecular dipoles and intermolecular forces is paramount. (3-Thenylidene)malononitrile , a derivative formed by the condensation of 3-thiophenecarboxaldehyde and malononitrile, serves as an exemplary Donor-π-Acceptor (D-π-A) scaffold[1].

The causality behind selecting this specific molecular architecture lies in its electronic properties:

-

The Thiophene Donor: Unlike benzene, thiophene possesses a lower resonance energy (29 kcal/mol vs. 36 kcal/mol), which facilitates superior delocalization of its π-electrons across the conjugated system[2].

-

The Malononitrile Acceptor: The dicyano group is intensely electron-withdrawing. This creates a highly electron-deficient β-carbon on the vinyl bridge.

-

The Push-Pull Synergy: Together, these components create a strong Intramolecular Charge Transfer (ICT) system. This manifests as a massive ground-state dipole moment, which acts as the primary driving force for dipole-dipole driven supramolecular assembly in the solid state[3]. Furthermore, the electrophilic β-carbon serves as a highly reactive site for nucleophilic attack, making the molecule an ideal candidate for anion chemosensing[1].

Experimental Workflows & Logical Relationships

The following diagram illustrates the progression from basic precursors to complex supramolecular architectures.

Workflow for the synthesis and supramolecular assembly of (3-thenylidene)malononitrile.

Validated Protocols

Protocol A: Synthesis of (3-Thenylidene)malononitrile via Knoevenagel Condensation

This protocol utilizes a base-catalyzed dehydration mechanism to establish the dicyanovinyl bridge.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-thiophenecarboxaldehyde and 11 mmol of malononitrile in 20 mL of absolute ethanol.

-

Causality: A slight excess of malononitrile ensures complete consumption of the aldehyde, simplifying downstream purification.

-

-

Catalysis: Add 3–5 drops of piperidine to the solution.

-

Causality: Piperidine acts as a mild base to deprotonate the highly acidic methylene protons of malononitrile, generating a nucleophilic carbanion that attacks the aldehyde's carbonyl carbon[1].

-

-

Reaction: Reflux the mixture under continuous stirring for 3 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 7:3).

-

Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to induce precipitation.

-

Isolation: Vacuum filter the resulting yellow/orange precipitate and wash with 10 mL of ice-cold ethanol to remove unreacted precursors and piperidine residues.

-

Self-Validation & QC: Run a

H-NMR spectrum (in CDCl

Protocol B: Fabrication of Supramolecular Thin Films

By controlling the kinetic and thermodynamic parameters of film deposition, the dye can be forced into specific supramolecular aggregates (H- or J-type) governed by exciton coupling[3].

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the synthesized (3-thenylidene)malononitrile in dichloromethane (DCM) at a concentration of 10 mg/mL.

-

Causality: DCM is chosen for its high volatility. Rapid solvent evaporation during spin-coating promotes quick supersaturation, kinetically trapping the molecules into closely packed aggregates.

-

-

Deposition: Dispense 100 µL of the solution onto a clean, UV-ozone treated glass substrate. Spin-coat at 2000 rpm for 60 seconds.

-

Annealing: Place the substrate on a hotplate at 80°C for 10 minutes.

-

Causality: Thermal annealing provides the necessary energy for the molecules to overcome kinetic traps and reorganize into their thermodynamically stable supramolecular lattice, driven by dipole-dipole interactions[3].

-

-

Self-Validation & QC: Measure the UV-Vis absorption of the solid film. A successful supramolecular assembly is validated by a significant spectral shift (either a blue-shift for H-aggregates or a red-shift for J-aggregates) compared to the monomeric solution spectrum.

Protocol C: Anion Chemosensing Assay (Cyanide Detection)

The push-pull nature of the molecule makes it an excellent colorimetric and fluorimetric sensor for nucleophilic anions like cyanide (CN⁻).

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 µM stock solution of (3-thenylidene)malononitrile in spectroscopic grade Acetonitrile (ACN). Prepare a 1 mM stock solution of Tetrabutylammonium cyanide (TBACN) in ACN.

-

Causality: ACN is a polar aprotic solvent. It solubilizes both the organic dye and the salt without providing hydrogen-bonding interference (which protic solvents like water would cause), ensuring the cyanide remains a naked, highly reactive nucleophile[1].

-

-

Baseline Measurement: Transfer 2 mL of the dye solution into a quartz cuvette. Record the baseline UV-Vis absorption and Fluorescence emission (

= 421 nm). -

Titration: Add the TBACN solution in 2 µL increments (0.1 equivalents). Mix thoroughly after each addition.

-

Self-Validation & QC: The assay is validated by a distinct visual color change from yellow to colorless. Spectroscopically, the primary absorption band at ~421 nm will decrease, and the fluorescence at ~519 nm will be heavily quenched.

Mechanism of Action: Chemosensing

When cyanide is introduced to the system, it executes a nucleophilic attack on the electron-deficient β-carbon of the dicyanovinyl group. This converts the carbon from an

Mechanism of cyanide sensing via interruption of Intramolecular Charge Transfer (ICT).

Quantitative Data Summary

The table below summarizes the photophysical behaviors of (3-thenylidene)malononitrile across different physical states and chemical environments, serving as a reference for quality control during material characterization.

| State / Condition | Absorption Max ( | Emission Max ( | Molar Extinction ( | Phenomenological Notes |

| Monomer (in ACN) | ~421 nm | ~519 nm | 4.42 | Strong ICT; highly conjugated D-π-A system[1]. |

| H-Aggregate (Solid Film) | ~390 nm (Blue-shifted) | Quenched | N/A | Face-to-face π-π stacking; parallel transition dipoles[3]. |

| J-Aggregate (Solid Film) | ~450 nm (Red-shifted) | ~530 nm | N/A | Head-to-tail dipole alignment; exciton coupling[3]. |

| + CN⁻ (in ACN solution) | < 350 nm | Quenched | Decreased | Loss of conjugation ( |

References

-

[2] Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Advances. Available at:[Link]

-

[3] Supramolecular Engineering of Narrow Absorption Bands by Exciton Coupling in Pristine and Mixed Solid-State Dye Aggregates. ACS Central Science. Available at:[Link]

-

[1] A Thiophene-Based Dicyanovinyl as an Anion Chemosensor. MDPI Molecules. Available at:[Link]

Sources

Application Note: Malononitrile-Functionalized Donor-Acceptor Systems for Non-Volatile Organic Memory Devices

Target Audience: Materials Scientists, Synthetic Chemists, and Device Engineers Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary

The demand for high-density, flexible, and low-power data storage has driven the rapid development of organic non-volatile memory devices, such as Write-Once-Read-Many (WORM) and Resistive Random-Access Memory (ReRAM). This application note details the synthesis, fabrication, and characterization of Donor-π-Acceptor (D-π-A) small molecules utilizing malononitrile as the terminal electron acceptor. By establishing strict structure-property relationships and standardized fabrication protocols, researchers can reliably achieve high ON/OFF current ratios (

Scientific Rationale: The Role of Malononitrile in D-A Systems

In organic electrical data storage, data is recorded based on the material's transition between a high-resistance state (HRS or "OFF") and a low-resistance state (LRS or "ON") under an applied electric field. The efficiency of this transition relies entirely on the molecular design of the active layer.

Malononitrile is uniquely suited as an electron acceptor in these systems due to its two highly electronegative cyano (

-

Electronic Effect: The strong electron-withdrawing nature of malononitrile significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. When paired with a strong electron donor (e.g., triphenylamine, dibenzofuran, or carbazole), it creates a pronounced built-in dipole [2].

-

Structural Effect: The planar structure of malononitrile facilitates tight intermolecular

stacking in the solid state, which is a prerequisite for efficient charge carrier mobility across the thin film [3].

Mechanistic Pathway of Resistive Switching

The memory behavior of malononitrile-functionalized devices is governed by Electric Field-Induced Intramolecular Charge Transfer (ICT) .

At zero or low bias, the device exhibits low conductivity (HRS). When the applied voltage reaches a specific threshold (

Figure 1: Mechanistic signaling pathway of electric field-induced resistive switching in malononitrile D-A systems.

Experimental Protocols

The following self-validating workflows ensure reproducibility from chemical synthesis to device characterization.

Figure 2: End-to-end experimental workflow for organic memory device fabrication.

Protocol 3.1: Synthesis of Malononitrile D-π-A Small Molecules

Causality: The Knoevenagel condensation is selected because the active methylene group of malononitrile reacts highly efficiently with aldehyde-functionalized donors. Using a mild base catalyst prevents the degradation of delicate

-

Reaction Setup: Dissolve 1.0 equivalent of the aldehyde-functionalized donor precursor (e.g., triphenylamine-carboxaldehyde) and 1.2 equivalents of malononitrile in absolute ethanol or a chloroform/ethanol mixture.

-

Catalysis: Add 0.1 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO) or a few drops of piperidine as a base catalyst.

-

Reflux: Heat the mixture to reflux (70–80 °C) under an inert argon atmosphere for 4–6 hours. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The appearance of a distinct, highly fluorescent spot under UV light (365 nm) indicates the formation of the highly conjugated D-A product.

-

Purification: Cool to room temperature. Collect the precipitate via vacuum filtration, wash with cold ethanol, and recrystallize from dichloromethane/hexane. Purity must be

(verified by

Protocol 3.2: Fabrication of the Memory Device (ITO/Active Layer/Al)

Causality: Spin-coating from a high-boiling-point solvent ensures slow evaporation, allowing the D-A molecules to self-assemble into ordered, defect-free arrays essential for uniform electrical performance.

-

Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Treat with UV-Ozone for 20 minutes to increase the work function and improve surface wettability.

-

Active Layer Deposition: Dissolve the synthesized malononitrile D-A compound in anhydrous chlorobenzene at a concentration of 10 mg/mL. Filter through a 0.22 µm PTFE syringe filter. Spin-coat the solution onto the ITO substrate at 2000 rpm for 40 seconds.

-

Thermal Annealing: Transfer the substrate to a hot plate inside a nitrogen-filled glovebox. Anneal at 80 °C for 30 minutes. Causality: This step removes residual solvent and induces thermodynamic molecular packing, reducing the threshold voltage variability.

-

Electrode Deposition: Transfer the substrates to a vacuum thermal evaporator. Deposit a 100 nm thick Aluminum (Al) top electrode through a shadow mask at a base pressure of

Torr.

Protocol 3.3: Electrical Characterization

Causality: Setting a compliance current is critical; without it, the massive influx of electrons during the HRS-to-LRS transition will cause irreversible dielectric breakdown (burning) of the organic film.

-

Setup: Probe the bottom ITO electrode and the top Al electrode using a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) under ambient or inert conditions.

-

I-V Sweeps: Apply a DC voltage sweep from 0 V to -3.0 V. Set a compliance current (

) of -

Validation: Observe the current response. A sharp, multi-order-of-magnitude increase in current marks the threshold voltage (

). -

Retention Testing: Apply a constant read voltage (e.g., -1.0 V) and measure the current over

to

Quantitative Data & Performance Metrics

The table below summarizes the expected performance parameters of malononitrile-functionalized memory devices based on recent empirical data [1][2]. The choice of the donor moiety directly modulates the ON/OFF ratio and threshold voltage.

| Donor Moiety | Acceptor Moiety | Memory Type | Threshold Voltage ( | ON/OFF Current Ratio | Retention Time |

| Triphenylamine (TPA) | Malononitrile | WORM | -1.25 V to -1.85 V | ||

| Dibenzofuran | Malononitrile | WORM | -2.10 V | ||

| Phenothiazine | Malononitrile | WORM | 1.85 V | ||

| Carbazole | Malononitrile | Ternary WORM | 1.33 V & 2.75 V |

Note: Triphenylamine consistently yields superior ON/OFF ratios due to its large conjugated tertiary amine system, which excels at stabilizing the charge-transferred state [3].

Troubleshooting & Optimization

-

High Leakage Current in OFF State: Usually caused by pinholes in the spin-coated film. Solution: Decrease the spin speed, increase the solution concentration to 15 mg/mL, or switch to a solvent with a higher boiling point (e.g., ortho-dichlorobenzene) to improve film uniformity.

-

Device Fails to Switch (No LRS): The energy barrier for electron injection may be too high. Solution: Verify the work function of the electrodes. Ensure the LUMO of the malononitrile complex aligns well with the work function of the top electrode (Al

eV). -

Premature Device Breakdown: Solution: Ensure the compliance current is strictly enforced during the I-V sweep. If breakdown persists, increase the thickness of the active layer by reducing the spin-coating RPM.

References

-

Gokul, R., Gayathri, R., Imran, P. M., Bhuvanesh, N. S. P., & Nagarajan, S. (2025). Exploring the potential of malononitrile functionalized donor–acceptor systems for non-volatile memory device applications. Physical Chemistry Chemical Physics, 27(3), 129-137. URL:[Link]

-

Megha, V. P., Akshaya, M., Imran, P. M., & Nagarajan, S. (2026). Design and synthesis of triphenylamine-based donor-acceptor systems with modulated acceptor strength for enhanced resistive WORM memory device applications. Tetrahedron, 189, 135004. URL:[Link]

-